molecular formula C27H20BrFN2O4 B11114064 4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate

4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate

Cat. No.: B11114064
M. Wt: 535.4 g/mol
InChI Key: QNFWTGZSULRWPX-OKCVXOCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({(E)-2-[2-(4-BROMO-1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 3-FLUOROBENZOATE is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-2-[2-(4-BROMO-1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:

    Synthesis of 4-Bromo-1-naphthylamine: This intermediate can be synthesized by bromination of 1-naphthylamine using bromine in the presence of a suitable solvent such as acetic acid.

    Acylation of 4-Bromo-1-naphthylamine: The resulting 4-bromo-1-naphthylamine is then acylated with 2-bromoacetyl bromide to form 2-(4-bromo-1-naphthyl)acetyl bromide.

    Formation of Hydrazone: The acylated product is reacted with hydrazine hydrate to form the hydrazone derivative.

    Condensation with 2-Methoxybenzaldehyde: The hydrazone derivative is then condensed with 2-methoxybenzaldehyde under acidic conditions to form the corresponding Schiff base.

    Esterification with 3-Fluorobenzoic Acid: Finally, the Schiff base is esterified with 3-fluorobenzoic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-2-[2-(4-BROMO-1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 3-FLUOROBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing bromine or fluorine.

    Hydrolysis: Carboxylic acid and alcohol.

Scientific Research Applications

4-({(E)-2-[2-(4-BROMO-1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 3-FLUOROBENZOATE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-({(E)-2-[2-(4-BROMO-1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-naphthylamine
  • 2-Methoxybenzaldehyde
  • 3-Fluorobenzoic Acid

Uniqueness

4-({(E)-2-[2-(4-BROMO-1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 3-FLUOROBENZOATE is unique due to its combination of functional groups and aromatic rings, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C27H20BrFN2O4

Molecular Weight

535.4 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate

InChI

InChI=1S/C27H20BrFN2O4/c1-34-25-13-17(9-12-24(25)35-27(33)19-5-4-6-20(29)14-19)16-30-31-26(32)15-18-10-11-23(28)22-8-3-2-7-21(18)22/h2-14,16H,15H2,1H3,(H,31,32)/b30-16+

InChI Key

QNFWTGZSULRWPX-OKCVXOCRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC(=O)C4=CC(=CC=C4)F

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.